molecular formula C15H18N2OS B3004222 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one CAS No. 516460-95-0

5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one

Cat. No. B3004222
CAS RN: 516460-95-0
M. Wt: 274.38
InChI Key: PQJIROLECIWRNS-UHFFFAOYSA-N
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Description

5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one, also known as PEP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. PEP is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical and physiological processes. In

Mechanism of Action

5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one works by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. The exact mechanism of action varies depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. For example, its inhibition of xanthine oxidase can reduce the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Its inhibition of monoamine oxidase can increase the levels of neurotransmitters such as serotonin and dopamine, which play important roles in mood regulation. Its inhibition of acetylcholinesterase can increase the levels of acetylcholine, which is important for cognitive function.

Advantages and Limitations for Lab Experiments

5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has several advantages as a research tool. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their roles in various biochemical and physiological processes. It is also relatively easy to synthesize and purify, and its activity can be easily measured using standard biochemical assays.
However, there are also some limitations to the use of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one in lab experiments. Its potency can be both an advantage and a limitation, as high concentrations may cause non-specific inhibition of other enzymes. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one. One area of interest is the development of more specific inhibitors of target enzymes, which could potentially reduce the risk of non-specific inhibition. Another area of interest is the use of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one in animal and human studies to explore its potential therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one and its potential impact on human health.

Synthesis Methods

The synthesis of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one involves the reaction of 2-mercaptoethylamine with 5-ethyl-6-methyl-2-chloro-4(3H)-pyrimidinone, followed by the reaction of the resulting intermediate with phenethyl bromide. The final product is obtained through recrystallization.

Scientific Research Applications

5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has been widely used in scientific research, particularly in the field of enzyme inhibition. It has been shown to be a potent inhibitor of several enzymes, including xanthine oxidase, monoamine oxidase, and acetylcholinesterase. These enzymes play important roles in various biochemical and physiological processes, and their inhibition by 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has been used to study these processes in detail.

properties

IUPAC Name

5-ethyl-4-methyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-13-11(2)16-15(17-14(13)18)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJIROLECIWRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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